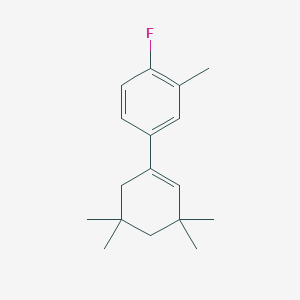

1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Description

Properties

IUPAC Name |

1-fluoro-2-methyl-4-(3,3,5,5-tetramethylcyclohexen-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F/c1-12-8-13(6-7-15(12)18)14-9-16(2,3)11-17(4,5)10-14/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWOCNOIHNULTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(CC(C2)(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377683 | |

| Record name | 4'-Fluoro-3,3,3',5,5-pentamethyl-2,3,4,5-tetrahydro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144977-47-9 | |

| Record name | 4'-Fluoro-3,3,3',5,5-pentamethyl-2,3,4,5-tetrahydro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144977-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis route for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Introduction

The synthesis of novel chemical entities with precisely controlled three-dimensional structures is a cornerstone of modern drug discovery and materials science. This compound represents a scaffold of interest, combining a substituted aromatic moiety with a sterically hindered cyclohexene ring. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, designed for researchers, scientists, and drug development professionals. The selected synthetic strategy is a robust two-step process involving a Grignard reaction to form the key carbon-carbon bond, followed by an acid-catalyzed dehydration to introduce the cyclohexene unsaturation. This approach was chosen for its reliability, scalability, and use of readily accessible starting materials.

Retrosynthetic Analysis

The synthetic route is conceived from a retrosynthetic disconnection of the target molecule. The primary disconnection is at the C-C bond between the aromatic ring and the cyclohexene moiety. This reveals a nucleophilic 4-fluoro-3-methylphenyl synthon, which can be realized as a Grignard reagent, and an electrophilic 3,3,5,5-tetramethylcyclohexanone synthon. The cyclohexene double bond is retrosynthetically derived from the dehydration of a tertiary alcohol, a common and efficient transformation.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Grignard Reagent: 4-Fluoro-3-methylphenylmagnesium bromide

The formation of a Grignard reagent is a fundamental organometallic reaction that transforms an electrophilic organohalide into a potent carbon-based nucleophile.[1] The reaction involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[2] Success is highly dependent on maintaining anhydrous conditions to prevent quenching of the highly reactive Grignard reagent by protic solvents like water.[1]

Mechanism and Key Considerations:

The formation of 4-fluoro-3-methylphenylmagnesium bromide is initiated by the transfer of an electron from the magnesium surface to the antibonding orbital of the C-Br bond of 1-bromo-4-fluoro-3-methylbenzene. This leads to the formation of a radical anion which then fragments to form an aryl radical and a bromide anion. The aryl radical then reacts with a magnesium radical cation on the metal surface to form the organomagnesium compound.[2] Activation of the magnesium turnings, often with a small crystal of iodine or 1,2-dibromoethane, is crucial to remove the passivating layer of magnesium oxide from the metal surface.[3]

Experimental Protocol:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any adsorbed moisture.

-

Magnesium turnings are added to the flask, and the system is purged with dry nitrogen.

-

A small crystal of iodine is added to the magnesium turnings.

-

Anhydrous tetrahydrofuran (THF) is added to the flask to cover the magnesium.

-

A solution of 1-bromo-4-fluoro-3-methylbenzene in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required.

-

Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| Magnesium Turnings | 24.31 | - | 120 | 1.2 |

| 1-Bromo-4-fluoro-3-methylbenzene | 189.03 | 1.52 | 100 | 1.0 |

| Anhydrous THF | 72.11 | 0.889 | - | - |

| Iodine | 253.81 | - | catalytic | - |

Part 2: Grignard Addition to 3,3,5,5-Tetramethylcyclohexanone

The core carbon-carbon bond of the target molecule is formed in this step through the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone.[4] This reaction proceeds through a six-membered ring transition state and results in the formation of a tertiary alcohol.[4] The steric hindrance of the ketone will influence the rate of addition.[4]

Mechanism of Nucleophilic Addition:

The highly polarized carbon-magnesium bond of the Grignard reagent allows the 4-fluoro-3-methylphenyl group to act as a potent nucleophile.[2] It attacks the electrophilic carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone. The pi-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol.[1][5]

Experimental Protocol:

-

The solution of 4-fluoro-3-methylphenylmagnesium bromide prepared in Part 1 is cooled to 0 °C in an ice bath.

-

A solution of 3,3,5,5-tetramethylcyclohexanone[6][7] in anhydrous THF is added dropwise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

The crude product can be purified by column chromatography on silica gel.

Characterization of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl group on the aromatic ring, the four methyl groups on the cyclohexyl ring, the methylene protons of the cyclohexyl ring, and a characteristic singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum should display the corresponding signals for all the unique carbon atoms in the molecule.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.

Part 3: Acid-Catalyzed Dehydration to Yield the Final Product

The final step in the synthesis is the elimination of a water molecule from the tertiary alcohol to form the desired alkene. This reaction is typically carried out under acidic conditions and proceeds via an E1 mechanism.[9][10] The formation of the more substituted alkene (Zaitsev's rule) is generally favored.[11]

Mechanism of E1 Elimination:

The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group, water.[9] The departure of the water molecule results in the formation of a tertiary carbocation intermediate.[11] A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of the carbon-carbon double bond and regeneration of the acid catalyst.[12]

Experimental Protocol:

-

The purified 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol from Part 2 is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, this compound, is purified by column chromatography on silica gel.

Characterization of this compound:

-

¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of a new signal in the olefinic region (typically 5-6 ppm) are indicative of product formation.

-

¹³C NMR: The appearance of two new signals in the sp² region (typically 120-150 ppm) corresponding to the double bond carbons confirms the formation of the alkene.

-

IR Spectroscopy: The disappearance of the broad O-H stretch from the starting material is a key indicator of a successful reaction.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.

Overall Process Visualization

Caption: Overall synthetic workflow.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic sources. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Solvents: Anhydrous solvents such as THF are flammable and can form explosive peroxides upon standing. Always use freshly distilled or commercially available anhydrous solvents.

-

Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood.

References

-

Singh, U. P., & Singh, R. P. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(1), 139-175. [Link]

-

Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)‐catalyzed C–H activation/C–C cross‐coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

-

Billingsley, K. L. (2006). Palladium-catalyzed CC, CN and CO bond formation. Massachusetts Institute of Technology. [Link]

-

Crasto, A. M. (2013). Pd catalyzed CC Coupling reactions- a short introduction (Nobel Prize 2010). [Link]

-

LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3,5,5-Tetramethylcyclohexanone. PubChem. [Link]

-

LookChem. (n.d.). 4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone. [Link]

-

Premier Group. (n.d.). 4-(1- ethoxy vinyl)-3,3,5,5- Tetramethyl cyclohexanone (Kephalis). [Link]

-

Study.com. (n.d.). In the acid-catalyzed dehydration of cyclohexanol, the mechanism requires only catalytic acid.... [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. [Link]

-

Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. [Link]

-

Filo. (n.d.). Question i Consider the dehydration of the following tertiary cyclohexano.... [Link]

-

YouTube. (2010). Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Studylib. (n.d.). Cyclohexanol Dehydration: Acid Catalysis & Alkenes. [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

-

YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

PubMed. (2002). Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling. [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

-

LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]

-

ResearchGate. (n.d.). An eco-friendly approach to synthesize arylmethylene bis(3-hydroxy-5,5'-dimethyl-2-cyclohexene-1-ones) and 1,8-dioxo-octahydroxanthenes. [Link]

-

MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

- Google Patents. (n.d.).

-

PubMed. (n.d.). Reaction of (Z)-1-aryl-3-hexen-1,5-diynes With Sodium Azide: Synthesis of 1-aryl-1H-benzotriazoles. [Link]

-

ResearchGate. (n.d.). Synthesis of Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. [Link]

-

PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-fluoro-3-methyl-I+--Pyrrolidinovalerophenone. PubChem. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3,3,5,5-Tetramethylcyclohexanone | C10H18O | CID 84399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3,5,5-TETRAMETHYLCYCLOHEXANONE | 14376-79-5 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. homework.study.com [homework.study.com]

- 10. scribd.com [scribd.com]

- 11. Question i Consider the dehydration of the following tertiary cyclohexano.. [askfilo.com]

- 12. youtube.com [youtube.com]

1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene CAS 144977-47-9

An In-depth Technical Guide to 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene (CAS 144977-47-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 144977-47-9), a specialized organic compound. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer a robust resource for researchers. The guide covers plausible synthetic routes, detailed experimental protocols, physicochemical properties, and potential applications, with a focus on the underlying chemical logic and practical insights.

Introduction and Molecular Overview

This compound is an aromatic hydrocarbon featuring a substituted phenyl ring linked to a tetramethylcyclohexene moiety. The molecular formula is C₁₇H₂₃F[1]. The structure combines a sterically hindered and conformationally restricted cyclohexene ring with a fluorinated and methylated phenyl group. This unique combination of features suggests potential applications in medicinal chemistry and materials science, where such motifs can influence molecular conformation, lipophilicity, and metabolic stability.

Molecular Structure:

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. [2][3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the 3,3,5,5-tetramethylcyclohexenyl triflate.

-

Transmetalation: The boronic acid is activated by a base to form a boronate complex, which then transfers the aryl group to the palladium center. [5]3. Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. [2][4] Experimental Protocol (Suzuki-Miyaura Coupling):

-

To a flame-dried Schlenk flask, add 4-fluoro-3-methylphenylboronic acid (1.2 equivalents), 3,3,5,5-tetramethylcyclohexenyl triflate (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Grignard Reaction Approach

The Grignard reaction provides a classic and powerful method for forming C-C bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile. [6][7] Proposed Retrosynthesis:

Caption: Retrosynthetic analysis via Grignard reaction.

Mechanistic Rationale: The Grignard reagent, being a strong nucleophile and base, attacks the electrophilic carbonyl carbon of the ketone. [8]This is followed by an acidic workup to protonate the resulting alkoxide and subsequent dehydration to form the cyclohexene ring.

Experimental Protocol (Grignard Reaction):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine. Slowly add a solution of 1-bromo-4-fluoro-3-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the addition funnel to initiate the reaction. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Addition to Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 3,3,5,5-tetramethylcyclohexanone (0.9 equivalents) in anhydrous THF dropwise.

-

Workup and Dehydration: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate and concentrate. The resulting tertiary alcohol can be dehydrated by refluxing with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.

-

Purification: Purify the crude product by flash column chromatography.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of published experimental data for the title compound, the following properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₇H₂₃F | Based on structure [1] |

| Molecular Weight | ~246.36 g/mol | Calculated from formula |

| Appearance | Colorless oil or low-melting solid | Typical for similar hydrocarbons |

| Boiling Point | > 250 °C (at 760 mmHg) | High molecular weight and aromaticity |

| Solubility | Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane); insoluble in water. | Non-polar structure |

| XLogP3 | ~5.5 | High lipophilicity due to hydrocarbon content |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Aromatic protons in the 6.8-7.5 ppm region, showing coupling to the fluorine atom.

-

A singlet for the methyl group on the phenyl ring around 2.2-2.4 ppm.

-

Signals for the allylic and aliphatic protons on the cyclohexene ring between 1.0 and 2.5 ppm.

-

Singlets for the gem-dimethyl groups on the cyclohexene ring.

-

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. Signals for the cyclohexene carbons, including the quaternary carbons bearing the gem-dimethyl groups, would also be present.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 246. Subsequent fragmentation would involve loss of methyl groups and cleavage of the cyclohexene ring.

Potential Applications in Research and Development

While specific applications for this compound have not been reported, its structural features suggest several areas of potential interest for researchers:

-

Medicinal Chemistry: The 4-fluoro-3-methylphenyl motif is present in some biologically active compounds. The tetramethylcyclohexene group can serve as a bulky, lipophilic substituent to probe steric requirements in receptor binding pockets. The fluorine atom can enhance metabolic stability and binding affinity.

-

Materials Science: Aryl-cycloalkene structures can be precursors to polymers or liquid crystals. The specific substitution pattern may influence the thermal and optical properties of such materials.

-

Fragment-Based Drug Discovery: This molecule could serve as a fragment for screening against biological targets where a substituted aromatic ring with a bulky hydrophobic group is desired.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a compound with potential utility in various research and development fields. This guide provides a foundational understanding of its synthesis, properties, and potential applications, drawing upon established principles of organic chemistry. The detailed synthetic protocols for Suzuki-Miyaura coupling and Grignard reactions offer practical starting points for its preparation in a laboratory setting. Further research is needed to fully characterize this molecule and explore its potential in medicinal chemistry and materials science.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015-12-10). Available from: [Link]

-

ACS Publications. The Grignard Reagents | Organometallics. Available from: [Link]

-

Chemical-Suppliers. Product Search. Available from: [Link]

Sources

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint: A Predictive Analysis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene via ¹H and ¹³C NMR

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for the novel compound 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. In the absence of empirical data, this document synthesizes foundational NMR principles and spectral data from analogous structures to forecast the chemical shifts, coupling constants, and signal multiplicities. This predictive blueprint serves as a robust framework for researchers in synthetic chemistry and drug development, offering a detailed roadmap for spectral assignment and structural verification upon synthesis. We will delve into the nuanced effects of the fluoro and methyl substituents on the aromatic system and the conformational dynamics of the tetramethylcyclohexene moiety. Furthermore, this guide outlines a rigorous, self-validating experimental protocol for the acquisition of high-resolution NMR data, ensuring reproducibility and accuracy.

Introduction: The Structural Imperative

The precise characterization of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity and biological activity. For novel compounds like this compound, NMR spectroscopy is the gold standard for unambiguous structural determination in solution. The molecule's architecture, featuring a dissymmetrical aromatic ring and a sterically hindered cyclohexene, presents a compelling case for a detailed NMR investigation. The interplay between the electronic effects of the fluorine atom and the methyl group on the phenyl ring, coupled with the rigid conformation of the cyclohexene, is expected to generate a unique and informative spectral signature. This guide will deconstruct the molecule into its primary fragments to provide a granular prediction of its NMR spectrum.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be characterized by distinct regions corresponding to the aromatic, vinylic, allylic, and aliphatic protons. The chemical shifts are influenced by the local electronic environment, with electronegative atoms like fluorine causing deshielding (a shift to higher ppm values). Spin-spin coupling will provide valuable information about the connectivity of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' | 7.25 - 7.35 | dd (doublet of doublets) | ³JH-H ≈ 8.5 Hz, ⁴JH-F ≈ 5.5 Hz |

| H-5' | 6.95 - 7.05 | t (triplet) | ³JH-H ≈ ³JH-F ≈ 8.5 Hz |

| H-6' | 7.10 - 7.20 | dd (doublet of doublets) | ³JH-H ≈ 8.5 Hz, ⁴JH-H ≈ 2.5 Hz |

| H-2 | 5.80 - 5.90 | s (singlet) or t (triplet, small J) | ⁴JH-H ≈ 1-2 Hz (allylic coupling) |

| CH₂ (Position 6) | 2.10 - 2.20 | s (singlet) | |

| CH₂ (Position 4) | 1.40 - 1.50 | s (singlet) | |

| CH₃ (Aromatic) | 2.20 - 2.30 | d (doublet) | ⁵JH-F ≈ 2-3 Hz |

| 2 x CH₃ (Position 5) | 0.95 - 1.05 | s (singlet) | |

| 2 x CH₃ (Position 3) | 1.05 - 1.15 | s (singlet) |

Rationale for Predictions:

-

Aromatic Protons (H-2', H-5', H-6'): The substitution pattern on the phenyl ring will lead to a complex splitting pattern. The fluorine at C-4' will couple with H-5' (³JH-F) and H-2' (⁴JH-F). The methyl group at C-3' will not introduce proton coupling but will influence the chemical shifts. The proton ortho to the fluorine (H-5') is expected to appear as a triplet due to coupling to both H-6' and the fluorine.

-

Vinylic Proton (H-2): This proton on the cyclohexene ring is adjacent to a quaternary carbon and is expected to be a singlet, though small allylic coupling to the methylene protons at position 4 may result in a narrow triplet.

-

Methylene Protons (Positions 4 & 6): Due to the gem-dimethyl substitution at positions 3 and 5, the adjacent methylene protons at positions 4 and 6 are expected to be singlets as they lack adjacent protons to couple with.

-

Methyl Protons: The four methyl groups on the cyclohexene ring are expected to appear as sharp singlets. The two methyl groups at position 3 may have a slightly different chemical shift from those at position 5 due to the proximity of the aromatic ring. The aromatic methyl group will be a singlet, potentially showing a small long-range coupling to the fluorine.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the coupling between carbon and fluorine (JC-F) is a powerful diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 140 - 145 | |

| C-2 | 125 - 130 | |

| C-3 | 35 - 40 | |

| C-4 | 50 - 55 | |

| C-5 | 30 - 35 | |

| C-6 | 45 - 50 | |

| C-1' | 135 - 140 | d, ³JC-F ≈ 3-5 Hz |

| C-2' | 130 - 135 | d, ³JC-F ≈ 5-7 Hz |

| C-3' | 125 - 130 | d, ²JC-F ≈ 15-20 Hz |

| C-4' | 160 - 165 | d, ¹JC-F ≈ 240-250 Hz |

| C-5' | 115 - 120 | d, ²JC-F ≈ 20-25 Hz |

| C-6' | 128 - 133 | d, ⁴JC-F ≈ 1-3 Hz |

| CH₃ (Aromatic) | 15 - 20 | |

| 2 x CH₃ (Position 5) | 28 - 32 | |

| 2 x CH₃ (Position 3) | 28 - 32 |

Rationale for Predictions:

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JC-F) and will be shifted significantly downfield.[1] The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

-

Cyclohexene Carbons: The quaternary carbons (C-1, C-3, C-5) and the methylene carbons (C-4, C-6) are in the expected aliphatic range. The olefinic carbons (C-1, C-2) will be in the vinylic region.

-

Methyl Carbons: The four gem-dimethyl carbons are expected to be in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for structural confirmation, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring that the acquired data is accurate and reliable.

Step 1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and Calibration

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent or TMS signal.

-

Calibrate the 90° pulse width for both ¹H and ¹³C nuclei.

Step 3: ¹H NMR Acquisition

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

Step 4: ¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 128-1024) to obtain a good signal-to-noise ratio.

-

For distinguishing between CH, CH₂, and CH₃ groups, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) spectrum.

Step 5: 2D NMR Experiments (for unambiguous assignment)

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting molecular fragments.

Visualization of Key Concepts

Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

NMR Acquisition Workflow

Sources

Mass spectrometry fragmentation pattern of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of the novel compound this compound. By dissecting the molecule into its core aromatic and alicyclic moieties, we can apply fundamental principles of mass spectrometry to forecast the primary fragmentation pathways under Electron Ionization (EI). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We will explore the theoretical underpinnings of the fragmentation mechanisms, present detailed experimental protocols for analysis, and visualize the predicted pathways using Graphviz diagrams.

Introduction: The Structural Rationale

The compound this compound is a complex molecule featuring a substituted aromatic ring linked to a highly substituted cyclohexene moiety. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. The structural features—a fluorinated and methylated phenyl group, a tetramethyl-substituted cyclohexene ring, and the linkage between them—all contribute to a unique fragmentation signature. This guide will proceed by first principles, predicting the fragmentation based on the known behavior of these individual functional groups.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M•+). The excess energy imparted to the molecular ion induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The fragmentation pathways are governed by the relative stability of the resulting carbocations and radicals.

Key Fragmentation Mechanisms Relevant to the Target Molecule:

-

Benzylic Cleavage: Fission of the bond beta to the aromatic ring, leading to the formation of a stable, resonance-stabilized benzylic cation.

-

Alpha-Cleavage (α-Cleavage): Cleavage of a bond adjacent to a functional group or radical site.

-

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation pathway for cyclohexene derivatives, where the ring cleaves into a diene and a dienophile.

-

McLafferty Rearrangement: A hydrogen atom transfer followed by cleavage, typically seen in molecules with a carbonyl group and a gamma-hydrogen. While not directly applicable here in its classic form, analogous hydrogen rearrangement processes can occur.

Predicted Fragmentation Pathways of this compound

The molecular weight of this compound (C₁₉H₂₅F) is 276.4 g/mol . The initial step in EI-MS is the formation of the molecular ion (M•+) at m/z 276.

Benzylic Cleavage and Fragmentation of the Aromatic Moiety

The bond between the aromatic ring and the cyclohexene ring is a prime site for cleavage. Benzylic cleavage would result in the formation of a stable benzylic cation.

-

Pathway A: Formation of the Fluoro-methylbenzyl Cation Cleavage of the C-C bond connecting the phenyl and cyclohexene rings would generate the 4-fluoro-3-methylbenzyl cation at m/z 123 . This is a highly probable fragmentation due to the resonance stabilization of the resulting cation.

-

Pathway B: Toluene-like Fragmentation Subsequent loss of a hydrogen atom from the methyl group of the m/z 123 fragment could lead to the formation of a fluorinated tropylium-like ion at m/z 122 , a common fragmentation pattern for substituted toluenes. Further fragmentation could involve the loss of acetylene (C₂H₂) or other small neutral molecules.

Fragmentation of the Tetramethylcyclohexene Moiety

The highly substituted cyclohexene ring is expected to undergo characteristic fragmentations.

-

Pathway C: Retro-Diels-Alder (RDA) Reaction The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring into two smaller fragments. For the tetramethylcyclohexene radical cation, this would result in the loss of isobutylene (C₄H₈, 56 Da), leading to a fragment at m/z 220 (M - 56). This is a very common and often prominent fragmentation pathway for cyclohexene derivatives.

-

Pathway D: Loss of Methyl Groups The presence of four methyl groups on the cyclohexene ring provides multiple sites for the loss of a methyl radical (•CH₃, 15 Da). The loss of a methyl group from the molecular ion would result in a fragment at m/z 261 (M - 15). This is a very common initial fragmentation step for molecules containing tertiary or quaternary carbon centers. Subsequent losses of additional methyl groups are also possible.

Combined and Secondary Fragmentation

The initial fragments can undergo further fragmentation, leading to a complex spectrum. For example, the m/z 220 fragment from the RDA reaction could subsequently lose a methyl group to form a fragment at m/z 205 .

Summary of Predicted Key Fragments:

| m/z | Proposed Identity | Formation Mechanism |

| 276 | Molecular Ion [M]•+ | Electron Ionization |

| 261 | [M - CH₃]⁺ | Loss of a methyl radical |

| 220 | [M - C₄H₈]•+ | Retro-Diels-Alder reaction (loss of isobutylene) |

| 123 | [C₈H₈F]⁺ (4-fluoro-3-methylbenzyl cation) | Benzylic cleavage |

| 122 | [C₈H₇F]⁺ (fluorinated tropylium-like ion) | Loss of H• from the m/z 123 fragment |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | Cleavage within the cyclohexene ring |

Predicted Fragmentation Pathway Diagram:

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocol for EI-MS Analysis

This section outlines a standard operating procedure for acquiring the mass spectrum of the title compound.

4.1. Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be based on the solubility of the compound and its compatibility with the GC-MS or direct infusion system.

-

Concentration: A typical concentration for direct infusion is in the range of 1-10 µg/mL. For GC-MS, a concentration of 10-100 µg/mL is generally suitable.

-

Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the instrument.

4.2. Instrumentation and Parameters

The following parameters are recommended for a standard gas chromatography-mass spectrometry (GC-MS) system.

Gas Chromatograph (GC) Parameters:

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio)

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Final Hold: Hold at 300 °C for 5 minutes

-

-

Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent)

4.3. Data Acquisition and Processing

-

Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways.

-

Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known compounds, although a match for this specific novel compound is unlikely.

-

Workflow for Experimental Analysis:

Caption: Workflow for the GC-EI-MS analysis of this compound.

Conclusion and Future Work

This guide has provided a detailed theoretical framework for predicting the mass spectrometric fragmentation pattern of this compound under Electron Ionization. The primary expected fragmentation pathways include benzylic cleavage to form a stable m/z 123 ion, a retro-Diels-Alder reaction leading to a fragment at m/z 220, and the initial loss of a methyl group to yield an ion at m/z 261. The provided experimental protocol offers a robust starting point for the empirical validation of these predictions.

For unequivocal structure confirmation, further experiments are recommended. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements to confirm the elemental composition of the molecular ion and key fragments. Additionally, tandem mass spectrometry (MS/MS) experiments would allow for the isolation of specific precursor ions and the characterization of their fragmentation products, providing definitive evidence for the proposed fragmentation pathways.

References

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

March, R. E., & Hughes, R. J. (1989). Quadrupole Storage Mass Spectrometry. John Wiley & Sons. [Link]

Crystal structure analysis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Abstract

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement of molecules.[1] This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of the novel compound this compound. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating framework for obtaining and interpreting high-fidelity structural data. We will navigate the complete workflow, from the rational synthesis and meticulous crystallization of the target compound to the intricacies of data collection, structure solution, and final refinement. The resulting analysis offers critical insights into molecular conformation, stereochemistry, and the supramolecular interactions that govern its solid-state architecture, information paramount to fields such as medicinal chemistry and materials science.

Introduction: The Imperative for Structural Precision

The biological activity and material properties of a molecular compound are inextricably linked to its three-dimensional structure. For drug development professionals, understanding the precise conformation of a molecule is fundamental for designing effective pharmaceuticals.[2] X-ray crystallography provides this ultimate level of detail, revealing exact bond lengths, bond angles, and the spatial orientation of every atom within a crystal lattice.[3]

The target molecule, this compound, combines a substituted aromatic ring with a sterically hindered cyclohexene moiety. The fluorine substituent is of particular interest in medicinal chemistry for its ability to modulate metabolic stability and binding affinity. The tetramethylcyclohexene group introduces significant conformational constraints. A definitive crystal structure is therefore essential to understand the interplay of these structural features, including the conformation of the cyclohexene ring and the rotational relationship between the two main fragments. This guide presents a hypothetical, yet rigorous, case study outlining the complete process for achieving this structural elucidation.

Compound Synthesis and Generation of X-ray Quality Crystals

A prerequisite for any crystallographic study is the synthesis of a pure compound and the subsequent growth of high-quality single crystals. The purity of the compound is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising the quality of the diffraction data.[4]

Proposed Synthesis

A plausible synthetic route to the title compound involves a Suzuki coupling reaction between a boronic acid derivative of the tetramethylcyclohexene moiety and a suitable aryl halide. This approach is widely used for its reliability and tolerance of various functional groups.

Step 1: Synthesis of 1-bromo-3,3,5,5-tetramethylcyclohexene. Step 2: Synthesis of (4-fluoro-3-methylphenyl)boronic acid. Step 3: Suzuki Coupling. The two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture like toluene/ethanol/water.

Following the reaction, the crude product must be purified, typically via column chromatography, to achieve the high level of purity (>98%) necessary for successful crystallization.

The Art and Science of Crystallization

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[5] The goal is to grow a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (minimal defects) for diffraction.[6] Several methods can be employed, and success often relies on empirical screening of various conditions.[4]

Protocol 1: General Crystallization Screening

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[5] A screening of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) should be performed.

-

Dissolution: Dissolve a small amount of the purified compound in a minimal volume of a chosen hot solvent to create a saturated or near-saturated solution.[7] Ensure all solid material is dissolved; any remaining particulates are likely impurities and should be removed by hot filtration.[7]

-

Inducing Crystallization: The method chosen depends on the compound's solubility characteristics.

-

Slow Evaporation: The most common method involves leaving the solution in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[4] This gradually increases the concentration, leading to supersaturation and crystal growth.

-

Slow Cooling: If the compound is significantly more soluble in a hot solvent, a saturated hot solution can be allowed to cool slowly to room temperature, and then transferred to a refrigerator or freezer.[4] Insulating the container can promote the formation of fewer, larger crystals.[7]

-

Vapor Diffusion: This highly successful technique involves dissolving the compound in a "good" solvent and placing this solution inside a larger, sealed chamber containing a "poor" solvent in which the compound is insoluble.[4] The poor solvent must be more volatile and miscible with the good solvent. It slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4] A common solvent pair is chloroform (good) and pentane (poor).

-

Liquid-Liquid Diffusion: Similar to vapor diffusion, this involves carefully layering a solution of the compound onto a less dense, miscible solvent in which it is insoluble. Crystals form at the interface.

-

The key to all methods is to allow the process to occur slowly and without disturbance, as this favors the growth of high-quality single crystals over a mass of microcrystalline powder.[4]

Single-Crystal X-ray Diffraction: From Diffraction to Structure

Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer. The technique is non-destructive and provides detailed information about the unit cell dimensions, bond lengths, and bond angles.[8]

The Overall Workflow

The process of determining a crystal structure is a logical sequence of experimental and computational steps. It begins with mounting the crystal and collecting diffraction data and ends with a validated, refined atomic model.

Caption: The comprehensive workflow for crystal structure determination.

Data Collection

A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern instruments use highly sensitive detectors like CCD or CMOS to capture the diffraction pattern.[8] To minimize thermal motion of the atoms and improve data quality, data collection is typically performed at low temperatures (e.g., 100-150 K) under a stream of cold nitrogen gas. The crystal is rotated in the beam, and hundreds of images (frames) are collected at different orientations to capture a complete sphere of diffraction data.[3]

Data Processing, Solution, and Refinement

This phase is entirely computational and involves specialized software (e.g., SHELX, Olex2).[9]

Protocol 2: Computational Structure Determination

-

Data Processing: The raw diffraction images are processed.[10]

-

Integration: The software identifies the diffraction spots on each image and measures their intensities.

-

Scaling and Merging: Intensities from all images are scaled to a common reference frame to correct for experimental variations like beam intensity fluctuations or crystal decay.[3] Symmetry-equivalent reflections are averaged to produce a single file of unique reflections.

-

-

Structure Solution: The "phase problem" is the central challenge in crystallography; while intensities are measured, the phase information is lost.[11] For small molecules, this is typically solved using direct methods, which use statistical relationships between the measured intensities to estimate the initial phases.[12] This yields an initial, approximate electron density map.

-

Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[13]

-

An initial atomic model is built into the electron density map.

-

Least-squares refinement is then used to adjust atomic parameters (positions, thermal vibrations) to minimize the difference between the structure factors calculated from the model (|F_calc|) and those observed experimentally (|F_obs|).[12]

-

The quality of the fit is monitored using the R-factor (R1). A final R1 value below 5% (0.05) is indicative of a well-refined structure.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

-

Structural Analysis and Discussion (Illustrative)

As no public crystal structure exists for the title compound, this section presents the type of data and analysis that would be expected from a successful determination, based on known principles of structural chemistry and data from related compounds.[2]

Crystallographic Data Summary

All quantitative crystallographic data would be summarized in a standardized table.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₇H₂₃F |

| Formula Weight | 246.36 |

| Temperature | 150(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 98.5° |

| Volume | 1550 ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) | 1.055 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.03 |

Note: These values are hypothetical and for illustrative purposes only.

Molecular Conformation

The primary insights from the structure would relate to the molecule's conformation.

-

Cyclohexene Ring Conformation: The tetramethyl-substituted cyclohexene ring is expected to adopt a non-planar conformation to alleviate steric strain. The most likely conformation would be a half-chair or potentially a twist-boat . The analysis of torsion angles within the ring would definitively establish this. The gem-dimethyl groups at positions 3 and 5 would significantly influence the ring's puckering.[15]

-

Aryl Group Orientation: The 4-fluoro-3-methylphenyl ring itself would be planar. The key parameter is the torsion angle between the plane of the phenyl ring and the plane of the double bond in the cyclohexene ring. This angle would be a balance between steric hindrance from the methyl groups and electronic effects (conjugation).

-

Bond Lengths and Angles: All bond lengths and angles would be compared to standard values. The C-F bond length and the bond angles within the aromatic ring would confirm the substitution pattern.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing describes how individual molecules arrange themselves in the solid state. This is governed by intermolecular forces. In this non-polar molecule, classical hydrogen bonds are absent. The packing would likely be dominated by:

-

Van der Waals Forces: These are the primary forces holding the molecules together.

-

Weak C-H···F Interactions: The fluorine atom could act as a weak hydrogen bond acceptor, forming short contacts with hydrogen atoms from neighboring molecules.

-

C-H···π Interactions: Hydrogen atoms from the cyclohexene ring of one molecule could interact with the electron-rich face of the phenyl ring of an adjacent molecule.

Analysis of these interactions helps in understanding the stability of the crystal lattice and can be relevant to material properties like melting point and solubility.

Conclusion

This guide has outlined a complete and rigorous pathway for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and computational refinement, researchers can obtain a definitive three-dimensional model of the molecule. The resulting structural data provides unparalleled insight into its conformation and solid-state packing, which are critical parameters for rational drug design and the development of new functional materials. The principles and methodologies described herein represent a universal framework applicable to the structural elucidation of a vast range of small organic molecules.

References

- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.

- Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. PubMed Central.

- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow.

- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.

- University of St Andrews. (n.d.). Introduction to Structure Refinement.

- LibreTexts Chemistry. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.

- University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.

- Myerson, A. S. (Ed.). (n.d.). Crystallization of Organic Compounds.

- BenchChem. (2025). Unveiling the Three-Dimensional Architectures of Cyclohex-2-ene-1-carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography.

- Owen, R. L. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.

- Giacovazzo, C., et al. (n.d.). Solution and Refinement of Crystal Structures. Oxford Academic.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.

- Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Rigaku. (n.d.). Single crystal X-ray diffraction.

- Wikipedia. (n.d.). X-ray crystallography.

- BenchChem. (2025). X-ray Crystallography of 1-Butyl-2-cyclohexen-1-ol Derivatives: A Comparative Guide.

- Wikipedia. (n.d.). Rotamer.

Sources

- 1. rigaku.com [rigaku.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. crystallography.fr [crystallography.fr]

- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. portlandpress.com [portlandpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. fiveable.me [fiveable.me]

- 13. Introduction [pd.chem.ucl.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Rotamer - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene, a key structural motif in contemporary medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development. Two distinct and validated synthetic pathways are presented: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classical Grignard reagent addition followed by dehydration. The rationale behind the selection of starting materials, reagents, and reaction conditions is discussed in detail, emphasizing chemical causality and process optimization. Each protocol is designed to be self-validating, with clear, step-by-step instructions and supporting data.

Introduction

The synthesis of substituted aryl cyclohexene scaffolds is of paramount importance in the development of novel therapeutic agents and functional materials. The target molecule, this compound, combines a sterically hindered cyclohexene ring with a fluorinated toluene moiety, bestowing unique physicochemical properties. This guide elucidates two divergent and efficacious strategies for its construction, leveraging both modern organometallic catalysis and foundational organic transformations. The selection between these pathways may be dictated by factors such as substrate availability, functional group tolerance, and desired scale of production.

Strategic Overview: Two Pathways to the Target Molecule

Two primary retrosynthetic disconnections of the target molecule guide our synthetic approach. The first strategy involves the formation of the aryl-vinyl carbon-carbon bond via a palladium-catalyzed cross-coupling reaction. The second approach relies on the addition of an aryl nucleophile to a cyclohexanone precursor, followed by the introduction of the double bond.

Pathway 1: Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1] This pathway is predicated on the coupling of an arylboronic acid with a vinyl triflate, offering high yields and excellent functional group tolerance.[2][3]

Logical Framework for the Suzuki-Miyaura Pathway

Caption: Synthetic workflow for the Suzuki-Miyaura pathway.

Step 1a: Synthesis of 4-Fluoro-3-methylphenylboronic acid

While 4-fluoro-3-methylphenylboronic acid is commercially available[4][5][6], its synthesis from the corresponding aryl bromide is a cost-effective alternative for large-scale preparations. The procedure typically involves a lithium-halogen exchange followed by quenching with a borate ester.[7]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Bromo-1-fluoro-2-methylbenzene | 189.02 | 1.0 | 18.9 g (0.1 mol) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 44 mL (0.11 mol) |

| Triisopropyl borate | 188.08 | 1.2 | 22.6 g (0.12 mol) |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed |

Experimental Protocol:

-

To a flame-dried, three-necked flask under an inert argon atmosphere, add 4-bromo-1-fluoro-2-methylbenzene and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour after the addition is complete.

-

Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the desired boronic acid.

Step 1b: Synthesis of 3,3,5,5-Tetramethylcyclohex-1-en-1-yl trifluoromethanesulfonate

The conversion of a ketone to a vinyl triflate is a crucial step to prepare a suitable electrophile for the Suzuki-Miyaura coupling. This is typically achieved by forming an enolate, which is then trapped with a triflating agent such as trifluoromethanesulfonic anhydride (Tf₂O) or N-(5-chloro-2-pyridyl)triflimide (Comins' reagent).[8][9][10]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3,3,5,5-Tetramethylcyclohexanone | 154.25 | 1.0 | 15.4 g (0.1 mol) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |

| Lithium diisopropylamide (LDA) (2.0 M) | 107.12 | 1.1 | 55 mL (0.11 mol) |

| Trifluoromethanesulfonic anhydride | 282.14 | 1.1 | 31.0 g (0.11 mol) |

Experimental Protocol:

-

In a flame-dried, argon-purged flask, dissolve 3,3,5,5-tetramethylcyclohexanone in anhydrous THF and cool to -78 °C.

-

Slowly add the LDA solution dropwise to the ketone solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add trifluoromethanesulfonic anhydride dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the vinyl triflate.

Step 1c: Suzuki-Miyaura Coupling

The final step in this pathway is the palladium-catalyzed cross-coupling of the arylboronic acid and the vinyl triflate.[11][12] The choice of catalyst, ligand, and base is critical for achieving high yields.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Fluoro-3-methylphenylboronic acid | 153.95 | 1.2 | 18.5 g (0.12 mol) |

| 3,3,5,5-Tetramethylcyclohex-1-en-1-yl trifluoromethanesulfonate | 286.31 | 1.0 | 28.6 g (0.1 mol) |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 3.47 g (3 mmol) |

| 2 M Aqueous Sodium Carbonate (Na₂CO₃) | - | 2.0 | 100 mL (0.2 mol) |

| Toluene | - | - | 250 mL |

Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere, add the vinyl triflate, 4-fluoro-3-methylphenylboronic acid, and Pd(PPh₃)₄.

-

Add toluene, followed by the aqueous sodium carbonate solution.

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Pathway 2: Grignard Reaction and Dehydration Approach

This classical approach involves the nucleophilic addition of an organometallic reagent to a carbonyl compound, followed by an elimination reaction to form the alkene. This pathway is often advantageous due to the low cost of the reagents.

Logical Framework for the Grignard Pathway

Caption: Synthetic workflow for the Grignard and Dehydration pathway.

Step 2a: Preparation of (4-Fluoro-3-methylphenyl)magnesium bromide

The Grignard reagent is prepared by the reaction of the corresponding aryl bromide with magnesium metal in an ethereal solvent.[13]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Bromo-1-fluoro-2-methylbenzene | 189.02 | 1.0 | 18.9 g (0.1 mol) |

| Magnesium turnings | 24.31 | 1.1 | 2.67 g (0.11 mol) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |

| Iodine | 253.81 | catalytic | 1 crystal |

Experimental Protocol:

-

Flame-dry a three-necked flask containing magnesium turnings and a magnetic stir bar under a stream of argon.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 4-bromo-1-fluoro-2-methylbenzene in anhydrous THF.

-

Initiate the reaction by gentle heating if necessary. An exothermic reaction should commence.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.

Step 2b: Reaction with 3,3,5,5-Tetramethylcyclohexanone

The nucleophilic Grignard reagent will add to the electrophilic carbonyl carbon of the cyclohexanone to form a tertiary alcohol after acidic workup.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| (4-Fluoro-3-methylphenyl)magnesium bromide | ~213.33 | 1.0 | ~0.1 mol in THF |

| 3,3,5,5-Tetramethylcyclohexanone | 154.25 | 1.0 | 15.4 g (0.1 mol) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - | As needed |

Experimental Protocol:

-

Cool the freshly prepared Grignard reagent solution to 0 °C.

-

Add a solution of 3,3,5,5-tetramethylcyclohexanone in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly pouring it into a stirred solution of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2c: Dehydration of the Tertiary Alcohol

The final step is the acid-catalyzed dehydration of the tertiary alcohol to form the desired cyclohexene.[14][15][16]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-ol | 264.39 | 1.0 | ~0.1 mol (crude) |

| Toluene | - | - | 200 mL |

| p-Toluenesulfonic acid monohydrate | 190.22 | catalytic | ~0.5 g |

Experimental Protocol:

-

Dissolve the crude tertiary alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The Suzuki-Miyaura pathway offers a modern, high-yielding approach with broad functional group compatibility, while the Grignard reaction pathway provides a more classical and often more economical alternative. The choice of synthesis will depend on the specific needs and resources of the research laboratory. Both methodologies, when executed with care, will provide access to this valuable molecular scaffold for further investigation in drug discovery and materials science.

References

-

Specklin, S., Bertus, P., Weibel, J.-M., & Pale, P. (2008). A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds. The Journal of Organic Chemistry, 73(19), 7845–7848. [Link]

-

Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

-

Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Pan, C., Chu, L., & Liu, T. (2024). Palladium-Catalyzed Triple Suzuki–Miyaura Reactions Using Cyclic (Vinyl Triflate)iodonium Salts. Organic Letters. [Link]

-

Khan Academy. (n.d.). Dehydration of alcohols. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Triflates. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

- Google Patents. (n.d.). EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates.

-

Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

-

YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Retrieved from [Link]

-

Covethouse. (n.d.). 4-Fluoro-3-methylphenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Comins' reagent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [-Spiro[4.5]decan-1-one, 4-methoxy-. Retrieved from [Link]

- Google Patents. (n.d.). WO2010043522A1 - Synthesis of green ketone intermediate.

-